molecular formula C15H13Cl2N3O5S B3700309 N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide

Cat. No.: B3700309
M. Wt: 418.3 g/mol
InChI Key: MMPWUESACOZIIO-UHFFFAOYSA-N
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Description

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide is a synthetic organic compound It is characterized by the presence of dichlorophenyl, methylsulfonyl, and nitrophenyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with suitable amine derivatives.

    Introduction of the dichlorophenyl group: This step may involve a substitution reaction using 2,5-dichlorobenzoyl chloride.

    Addition of the methylsulfonyl group: This can be done through sulfonation reactions using methylsulfonyl chloride.

    Attachment of the nitrophenyl group: This step might involve nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
  • N~2~-(2,5-dichlorophenyl)-N~2~-(ethylsulfonyl)-N-(3-nitrophenyl)glycinamide
  • N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(4-nitrophenyl)glycinamide

Uniqueness

N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both dichlorophenyl and nitrophenyl groups may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O5S/c1-26(24,25)19(14-7-10(16)5-6-13(14)17)9-15(21)18-11-3-2-4-12(8-11)20(22)23/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPWUESACOZIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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